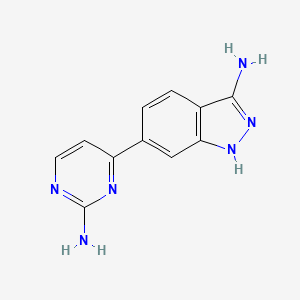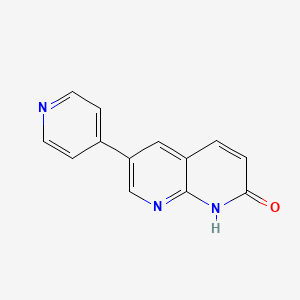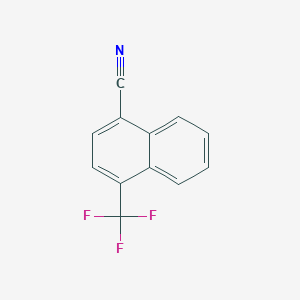
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining an indazole ring with an aminopyrimidine moiety, making it a versatile scaffold for the development of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine derivatives to form the indazole core, followed by further functionalization to introduce the aminopyrimidine group . The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as sodium tetrahydroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Applications De Recherche Scientifique
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a probe to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer agent, kinase inhibitor, and antiviral compound.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies in cancer and other diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidin-4-Yl derivatives: These compounds share the aminopyrimidine moiety and exhibit similar biological activities.
Indazole derivatives: Compounds like 1H-indazole-3-amine also show potential as kinase inhibitors and anticancer agents
Uniqueness
What sets 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine apart is its unique combination of the indazole and aminopyrimidine structures, which enhances its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C11H10N6 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C11H10N6/c12-10-7-2-1-6(5-9(7)16-17-10)8-3-4-14-11(13)15-8/h1-5H,(H3,12,16,17)(H2,13,14,15) |
Clé InChI |
QVWIVWPIJUYRRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-](/img/structure/B11880804.png)
![6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B11880805.png)


![N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B11880823.png)



